Functional Group Complementarity: Orthogonal Reactive Handles vs. Analog Deficiencies
The target compound presents three orthogonal reactive sites: an amino group, a carboxaldehyde, and a 4-bromophenyl ring. In contrast, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-41-2) has only two sites (aldehyde and bromophenyl), and 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole (CAS 72411-50-8) has two sites (amino and bromophenyl). The des-methyl analog 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 62564-91-4) lacks the bromine altogether. This difference is directly measurable by the number of chemically addressable diversity points, which for the target compound is 3, compared to 2 for its closest analogs [1][2].
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 3 (5-NH2, 4-CHO, 3-(4-BrC6H4)) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 2 (4-CHO, 3-(4-BrC6H4)); 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole: 2 (5-NH2, 1-(4-BrC6H4)); 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde: 2 (5-NH2, 4-CHO) |
| Quantified Difference | +1 to +2 additional reactive handles |
| Conditions | Structural chemical analysis; reactivity based on well-established functional group chemistry |
Why This Matters
A building block with three orthogonal reactive handles enables a geometrically larger derivative library size (n^3 vs. n^2) in diversity-oriented synthesis, a critical metric for hit-finding programs.
- [1] Ambinter. 3-(4-Bromo-phenyl)-1H-pyrazole-4-carbaldehyde. CAS 350997-68-1. Retrieved from https://www.ambinter.com. View Source
- [2] ChemBase. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. CAS 36640-41-2. Retrieved from https://en.chembase.cn. View Source
